molecular formula C5H7IN2O B13707963 2-Iodo-5-(methoxymethyl)-1H-imidazole

2-Iodo-5-(methoxymethyl)-1H-imidazole

Cat. No.: B13707963
M. Wt: 238.03 g/mol
InChI Key: UVCBUXFIJRZZGZ-UHFFFAOYSA-N
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Description

2-Iodo-5-(methoxymethyl)-1H-imidazole ( 2918779-93-6) is a chemical building block offered for research and development purposes . It has a molecular formula of C5H7IN2O and a molecular weight of 238.030 g/mol . The compound is part of the imidazole chemical family, a class of nitrogen-containing heterocycles that are highly significant in synthetic and medicinal chemistry due to their diverse chemical properties and presence in pharmacologically active compounds . As a functionalized imidazole, it serves as a valuable advanced intermediate for constructing more complex molecules. Its specific structure, featuring an iodine substituent and a methoxymethyl group on the imidazole ring, makes it a potential substrate in metal-catalyzed cross-coupling reactions and other synthetic transformations to create novel heterocyclic frameworks . This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C5H7IN2O

Molecular Weight

238.03 g/mol

IUPAC Name

2-iodo-5-(methoxymethyl)-1H-imidazole

InChI

InChI=1S/C5H7IN2O/c1-9-3-4-2-7-5(6)8-4/h2H,3H2,1H3,(H,7,8)

InChI Key

UVCBUXFIJRZZGZ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CN=C(N1)I

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Iodo-5-(methoxymethyl)-1H-imidazole

General Synthetic Strategy

The synthesis of 2-substituted imidazoles, including 2-iodo derivatives, typically involves:

  • Construction of the imidazole ring with appropriate substituents.
  • Selective halogenation (iodination) at the 2-position.
  • Introduction of the methoxymethyl group at the 5-position.

A prominent approach involves starting from 5-amino-1,2,3-triazole derivatives, which undergo acid-mediated denitrogenative transformation to yield 2-substituted 1H-imidazoles. This method allows insertion of substituents at the 2-position via carbene intermediates formed in situ, which can react with alcohols to install alkoxymethyl groups such as methoxymethyl.

Specific Synthetic Route via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles

A detailed procedure for preparing 2-substituted imidazoles, including 2-iodo derivatives with alkoxymethyl substituents, is as follows:

Step 1: Synthesis of 5-Amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles
  • Starting materials: Aromatic or heteroaromatic acetonitriles and diethyl 2-azidoacetaldehyde diethyl acetal.
  • Reaction: Dipolar [3+2] azide-nitrile cycloaddition (DCR) in DMSO with potassium tert-butoxide as base.
  • Conditions: Stirring at 70 °C for 3 hours.
  • Workup: Extraction with dichloromethane, washing, drying, and chromatographic purification.
  • Outcome: 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazole derivatives obtained in moderate to good yields (typically ~50%).
Step 2: Acid-Mediated Denitrogenative Cyclization and Carbene Insertion
  • The triazole intermediate is treated with an alcohol (e.g., methanol) and concentrated hydrochloric acid under reflux.
  • The reaction involves hydrolysis of the acetal to an aldehyde, intramolecular cyclization to an imidazotriazole intermediate, and ring opening with nitrogen extrusion.
  • The carbene intermediate generated inserts into the O-H bond of the alcohol, installing the methoxymethyl substituent at the 5-position.
  • Workup: Neutralization with sodium hydroxide solution, extraction, drying, and chromatographic purification.
  • Result: Formation of 2-substituted 1H-imidazoles, such as 2-iodo-5-(methoxymethyl)-1H-imidazole, with characteristic NMR signals confirming the structure.

Iodination of Imidazole Derivatives

For selective iodination at the 2-position of the imidazole ring, the following method is effective:

  • React imidazole or substituted imidazoles with sodium hydroxide to form the imidazole sodium salt under ice-bath cooling.
  • Add elemental iodine dissolved in tetrahydrofuran (THF) dropwise under cooling to the imidazole sodium solution.
  • Stir the mixture at room temperature for 1 hour.
  • Adjust pH to neutral, remove THF by reduced pressure concentration at 40 °C.
  • Purify the crude product by stirring in ethyl acetate at 40 °C, followed by filtration and drying.
  • This method provides high yields (~95%) of diiodo-substituted imidazoles and can be adapted for mono-iodination at the 2-position by controlling stoichiometry and reaction conditions.

Alternative Synthetic Routes

Other synthetic methods for 2,5-disubstituted imidazoles include:

  • Condensation of acetals of α,α-dihaloaldehydes with aldehydes and aqueous ammonia in inert organic solvents such as methanol, ethanol, tetrahydrofuran, or acetonitrile.
  • This approach allows the preparation of 2,4- or 2,5-disubstituted imidazoles and can be optimized for the introduction of methoxymethyl groups via the choice of aldehyde and reaction conditions.

Data Table: Summary of Preparation Methods

Step Method Description Key Reagents & Conditions Yield (%) Notes
1 Dipolar azide-nitrile cycloaddition (DCR) Aromatic acetonitrile, diethyl 2-azidoacetaldehyde diethyl acetal, KtBuO, DMSO, 70 °C, 3 h ~50 Forms 5-amino-1,2,3-triazole derivatives
2 Acid-mediated denitrogenative transformation 5-amino-1,2,3-triazole, methanol, conc. HCl, reflux 3 h Variable Carbene insertion installs methoxymethyl
3 Iodination of imidazole sodium salt Imidazole, NaOH, elemental iodine in THF, ice bath, RT ~95 High-yielding, scalable iodination
4 Condensation of α,α-dihaloaldehyde acetals α,α-Dihaloaldehyde acetal, aldehyde, aqueous ammonia, inert solvent ~50 Alternative route to 2,5-disubstituted imidazoles

Mechanistic Insights

  • The key step in the preparation of 2-iodo-5-(methoxymethyl)-1H-imidazole involves the acid-mediated ring opening of the 5-amino-1,2,3-triazole to generate a diazo intermediate.
  • This intermediate loses nitrogen gas and forms a carbene species that inserts into the O-H bond of methanol, installing the methoxymethyl substituent at the 5-position.
  • Iodination proceeds via nucleophilic substitution on the imidazole sodium salt with electrophilic iodine species generated from elemental iodine in THF.
  • The reaction conditions are mild and allow for selective substitution without over-iodination or decomposition.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-(methoxymethyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The iodine atom can be reduced to form deiodinated imidazole derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Products include 2-formyl-5-(methoxymethyl)-1H-imidazole and 2-carboxy-5-(methoxymethyl)-1H-imidazole.

    Reduction: Deiodinated imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Iodo-5-(methoxymethyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-5-(methoxymethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxymethyl group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key imidazole derivatives with substituents at positions 2 and/or 5, highlighting structural and functional differences:

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities Reference
2-Iodo-5-(methoxymethyl)-1H-imidazole Iodo (2), Methoxymethyl (5) C₅H₇IN₂O Hypothesized reactivity in catalysis or medicinal chemistry -
5-Iodo-1H-imidazole Iodo (5) C₃H₃IN₂ Potential intermediate in synthesis of pharmaceuticals
1-Benzyl-5-(chloromethyl)-1H-imidazole Chloromethyl (5), Benzyl (1) C₁₁H₁₂Cl₂N₂ Reactivity in alkylation reactions
Imazamox (Herbicide) Methoxymethyl (pyridine ring) C₁₅H₁₉N₃O₄ Herbicidal activity via acetolactate synthase inhibition
5-(Methoxymethyl)-1H-imidazole Methoxymethyl (5) C₅H₈N₂O Storage stability under inert atmosphere

Physical and Spectral Properties

  • Melting Points and Solubility : While direct data is unavailable, analogs like 5-(methoxymethyl)-1H-imidazole (CAS 875155-13-8) are stored at room temperature, implying moderate stability. Iodo-substituted imidazoles (e.g., 5-iodo-1H-imidazole) may exhibit higher molecular weights and lower solubility in aqueous media compared to chloro or methoxymethyl derivatives .
  • Spectroscopic Data : IR and NMR spectra of similar compounds (e.g., benzimidazole derivatives in ) show characteristic peaks for C-I (500–600 cm⁻¹ in IR) and methoxymethyl protons (δ 3.3–3.5 ppm in ¹H NMR) .

Q & A

Q. What are the established synthetic routes for 2-Iodo-5-(methoxymethyl)-1H-imidazole, and what reaction conditions optimize yield?

The synthesis typically involves sequential alkylation and iodination. The methoxymethyl group is introduced via alkylation using methoxymethyl chloride in DMF at 60–80°C, followed by regioselective iodination at the 2-position using N-iodosuccinimide (NIS) in dichloromethane under argon. Yield optimization requires precise temperature control and TLC monitoring (hexane:ethyl acetate 7:3, Rf ~0.6). Purification via silica gel chromatography (60–120 mesh) with gradient elution ensures purity >95% .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

Use ¹H/¹³C NMR to identify the methoxymethyl group (δ 3.3–3.5 ppm for OCH₃; δ 4.4–4.6 ppm for CH₂O) and imidazole protons (δ 7.1–7.8 ppm). The iodine atom induces ¹³C NMR deshielding at C2 (δ 95–105 ppm). FT-IR confirms C-I (550–650 cm⁻¹) and C-O-C (1100–1250 cm⁻¹) stretches. HRMS (ESI+) validates molecular weight ([M+H]+ ~265.9814). Compare with analogs like 4,5-Diiodo-1H-imidazole (δ 7.5 ppm imidazole protons) for validation .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

Standardize assays using CLSI guidelines, verify compound purity (>95% via HPLC), and include controls like 1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole (MIC 16 µg/mL against S. aureus). Address solvent effects (e.g., DMSO <1% final concentration) and temperature stability (±0.5°C). Cross-reference with enzymatic studies showing imidazole derivatives act as kinase inhibitors via competitive binding .

Q. What computational methods best predict the reactivity of this compound in cross-coupling reactions?

DFT calculations (B3LYP/6-311++G(d,p)) model Mulliken charges (e.g., iodine: −0.35e) and transition states for Suzuki-Miyaura couplings. MD simulations (AMBER force field) predict solubility in DMF, critical for reaction optimization. Methoxymethyl groups reduce activation energies by 8–12 kJ/mol via steric effects, as seen in 1-Benzyl-5-boronate-imidazole analogs .

Q. What strategies improve thermal stability during storage and handling?

Store under argon at −20°C in amber vials. Add BHT (0.1% w/w) to inhibit radical degradation. Lyophilize as hydrochloride salts to enhance shelf life. TGA shows decomposition onset at 180°C for pure samples, but impurities lower this by 40–60°C. Monitor stability via DSC (10°C/min under N₂) .

Methodological Recommendations

  • HPLC Development : Use C18 columns (150 × 4.6 mm, 3.5 µm) with acetonitrile/water (55:45, 0.1% formic acid). UV detection at 254 nm (LOD 0.1 µg/mL; LOQ 0.3 µg/mL). Gradient elution resolves target (Rt 8.7 min) from impurities .
  • Biological Assays : Test antimicrobial activity using broth microdilution (CLSI M07) and validate via LC-MS to exclude degradation artifacts .

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